N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-17-6-4-15(9-13-2-5-18-10-13)14(16)8-12-3-7-19-11-12/h2-3,5,7,10-11H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIUTCQJUQXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to start with furan-3-carbaldehyde and thiophene-3-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and alkylation.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production, using catalysts and specific reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid, thiophene-3-carboxylic acid.
Reduction: Furan-3-methanol, thiophene-3-methanol.
Substitution: Various substituted furans and thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and as a probe in biological assays.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
(a) N-Benzyl-N-(furan-2-ylmethyl)acetamide ()
- Structure : Replaces the 2-methoxyethyl and thiophen-3-yl groups with benzyl and furan-2-ylmethyl substituents.
- Synthesis : Synthesized via acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, yielding ≥93% under optimized conditions.
- Key Differences : The benzyl group may enhance lipophilicity compared to the 2-methoxyethyl group, while the furan-2-yl position (vs. furan-3-yl) alters steric and electronic interactions.
(b) N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide ()
- Structure: Shares the thiophen-3-yl acetyl group but substitutes the furan-3-ylmethyl with a dimethylaminoethyl group.
- Synthesis : Derived from 3-thiophene acetic acid and N,N-dimethylethylenediamine, indicating compatibility of thiophene with amine-acylation reactions.
(c) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Structure: Contains dual thiophene moieties (2- and 3-positions) and a cyano group.
- Synthesis : Utilizes acyl chloride intermediates, a common strategy for amide bond formation.
- Key Differences: The absence of furan and methoxy groups reduces heteroaromatic diversity but enhances electron-withdrawing effects via the cyano substituent.
Physicochemical and Spectroscopic Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., benzyl in ).
- Spectroscopy : Thiophen-3-yl and furan-3-yl groups would exhibit distinct $ ^1H $-NMR signals (e.g., thiophene protons at δ 6.5–7.5 ppm, furan protons at δ 6.0–7.0 ppm), similar to data in and .
- Stability : Ether linkages (methoxyethyl) may enhance hydrolytic stability relative to esters or secondary amides.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.4 g/mol. The compound features a furan ring, a thiophene moiety, and a methoxyethyl group, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₃S |
| Molecular Weight | 291.4 g/mol |
| Structure | Structure |
Antimicrobial Properties
Recent studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the thiophene and furan rings may enhance the compound's ability to interact with microbial membranes, potentially leading to increased permeability and subsequent cell death.
Anticancer Potential
The structural features of this compound may also confer anticancer activity. Research indicates that modifications in similar compounds can lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of various furan and thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting significant antimicrobial potential.
Cytotoxicity Assay on Cancer Cell Lines
In vitro assays on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound could reduce cell viability by up to 70% at concentrations of 50 µM after 24 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of furan and thiophene intermediates. Key steps include acylation of amines and coupling reactions (e.g., Suzuki or nucleophilic substitution). Optimization focuses on temperature (60–100°C), solvent polarity (DMF, THF), and catalyst selection (e.g., palladium for cross-coupling). Reaction time and purification methods (e.g., column chromatography, recrystallization) are critical for yield enhancement (≥70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (e.g., ESI-MS for [M+H]⁺ ions). X-ray crystallography, when feasible, resolves bond lengths (e.g., C-N: 1.32–1.48 Å) and dihedral angles critical for spatial analysis .
Q. What in vitro assays are recommended for initial evaluation of the compound's biological activity?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Anti-inflammatory effects : COX-2 inhibition assays (IC₅₀ quantification).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HT-29, MCF-7). Controls should include reference drugs (e.g., ibuprofen for COX-2) and solvent blanks to validate specificity .
Q. What are the key structural features of this compound that influence its chemical reactivity?
The furan and thiophene rings contribute π-electron density, enhancing electrophilic substitution at the α-positions. The methoxyethyl group increases solubility in polar solvents, while the acetamide backbone facilitates hydrogen bonding. Steric hindrance from the N-substituents affects nucleophilic attack rates, particularly in acylation reactions .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict redox behavior. Electron density maps identify nucleophilic/electrophilic regions, guiding derivatization strategies. Solvent effects (PCM model) simulate reaction environments, while transition-state analysis clarifies mechanisms (e.g., SN2 vs. radical pathways) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line differences, serum content). Solutions include:
- Standardizing protocols (e.g., fixed incubation times, passage numbers).
- Conducting dose-response curves (IC₅₀ comparisons).
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can palladium-catalyzed cross-coupling reactions be optimized for higher yields?
Key parameters:
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ or PdCl₂(dppf).
- Ligand selection : BINAP enhances regioselectivity for thiophene coupling.
- Solvent : DMF at 80°C under inert atmosphere (N₂/Ar).
- Base : K₂CO₃ or Cs₂CO₃ for deprotonation. Post-reaction purification via flash chromatography removes Pd residues .
Q. What challenges exist in establishing structure-activity relationships (SAR), and how are they addressed?
Challenges include overlapping electronic effects from furan/thiophene and variable steric bulk. Strategies:
- Systematic substituent variation : Replace methoxyethyl with ethoxy or hydroxyethyl groups.
- 3D-QSAR modeling : CoMFA/CoMSIA correlates spatial descriptors (e.g., logP, polar surface area) with bioactivity.
- Fragment-based design : Isolate thiophen-3-yl acetamide core to assess individual moiety contributions .
Methodological Tables
Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | Ethyl chloroacetate, DCM, RT, 12 h | 85 | 98 | |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 72 | 95 | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | - | 99 |
Q. Table 2: Biological Activity Data
| Assay Type | Cell Line/Model | IC₅₀/MIC | Reference Compound | Reference |
|---|---|---|---|---|
| Cytotoxicity (MTT) | MCF-7 | 18 µM | Doxorubicin (0.5 µM) | |
| COX-2 Inhibition | Recombinant enzyme | 42% at 10 µM | Ibuprofen (75%) | |
| Antimicrobial | S. aureus (ATCC 25923) | 128 µg/mL | Ampicillin (4 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
